(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).
Brand Name: Vulcanchem
CAS No.: 524047-78-7
VCID: VC0004887
InChI: InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
SMILES: C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile

CAS No.: 524047-78-7

Inhibitors

VCID: VC0004887

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile - 524047-78-7

CAS No. 524047-78-7
Product Name (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Standard InChI InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
Standard InChIKey GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O
SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Description Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).
Synonyms (R)-2,3-bis(4-Hydroxyphenyl)-propionitrile
PubChem Compound 6604873
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator